Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate
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Overview
Description
Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate is an organic compound with a complex structure that includes a chloro and fluoro substituted aniline moiety
Mechanism of Action
Target of Action
It contains a 3-chloro-4-fluoroaniline moiety , which is a common structure in many bioactive compounds. These compounds often interact with various proteins and enzymes in the body, altering their function and leading to therapeutic effects.
Mode of Action
Compounds containing a 3-chloro-4-fluoroaniline moiety are often involved in hydrogen bonding and aromatic interactions with their targets . This can lead to changes in the conformation or activity of the target, resulting in therapeutic effects.
Biochemical Pathways
Compounds containing a 3-chloro-4-fluoroaniline moiety are often involved in a wide range of biochemical pathways, depending on their specific targets . These can include signal transduction pathways, metabolic pathways, and cell cycle regulation pathways, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate typically involves the reaction of 3-chloro-4-fluoroaniline with methyl acetoacetate under specific conditions. The process may include steps such as:
Nitration and Reduction: Starting with 3-chloro-4-fluoronitrobenzene, which is reduced to 3-chloro-4-fluoroaniline using hydrogenation in the presence of a catalyst like 1% Pt/C.
Condensation Reaction: The 3-chloro-4-fluoroaniline is then reacted with methyl acetoacetate in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, ensuring high yield and purity. This might include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the aniline ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Utilizing nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could produce various substituted aniline derivatives.
Scientific Research Applications
Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and other proliferative diseases.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be employed in studies investigating the effects of halogenated aniline derivatives on biological systems.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, used as an anti-cancer drug.
Erlotinib: Another tyrosine kinase inhibitor with a similar mechanism of action.
Uniqueness
Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials.
Properties
IUPAC Name |
methyl (E)-4-(3-chloro-4-fluoroanilino)-4-oxobut-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO3/c1-17-11(16)5-4-10(15)14-7-2-3-9(13)8(12)6-7/h2-6H,1H3,(H,14,15)/b5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJSVGVDXZZWKL-SNAWJCMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)NC1=CC(=C(C=C1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)NC1=CC(=C(C=C1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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